
4-Amino-5-chloronicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-chloronicotinamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . It is a derivative of nicotinamide, which is an amide derivative of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their wide range of biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloronicotinamide typically involves the chlorination of nicotinamide followed by amination. One common method includes the use of N-chloro-succinimide for chlorination and subsequent amination with ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-chloronicotinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-chloronicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antibiofilm properties.
Industry: Used in the development of various industrial chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Amino-5-chloronicotinamide involves its interaction with molecular targets and pathways within biological systems. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antimicrobial effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoquinolines: Such as chloroquine and amodiaquine, which are used as antimalarial drugs.
Nicotinamide Derivatives: Other derivatives of nicotinamide with similar biological activities.
Uniqueness
4-Amino-5-chloronicotinamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its chlorine and amino groups allow for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H6ClN3O |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
4-amino-5-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c7-4-2-10-1-3(5(4)8)6(9)11/h1-2H,(H2,8,10)(H2,9,11) |
InChI-Schlüssel |
UKRPHBBAWXICII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Cl)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926579.png)
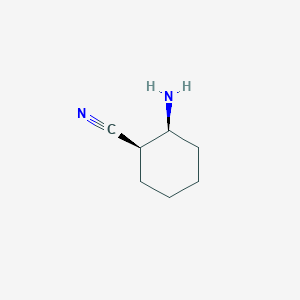
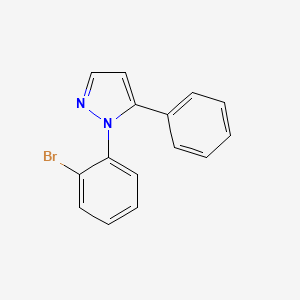

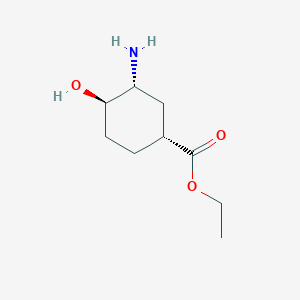
![4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride](/img/structure/B11926595.png)

![3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11926620.png)
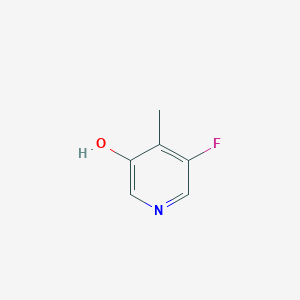
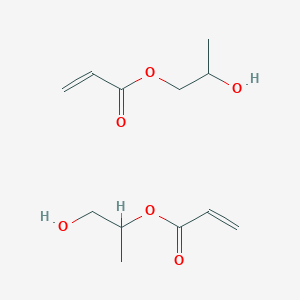

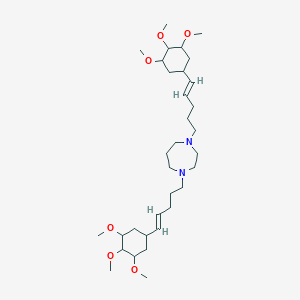
![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide](/img/structure/B11926663.png)
![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)
